3-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE
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Overview
Description
3-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a dimethylpyrimidinyl group, and a pyrrolidinyl group attached to a benzamide core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4,6-trichloropyrimidine with dimethylamine and pyrrolidine under controlled conditions.
Introduction of the Benzamide Group: The resulting pyrimidine derivative is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The chloro and pyrrolidinyl groups may enhance the compound’s binding affinity and specificity for certain biological targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4,6-dimethyl-2-(morpholin-1-yl)pyrimidin-5-yl)benzamide
- 3-chloro-N-(4,6-dimethyl-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide
- 3-chloro-N-(4,6-dimethyl-2-(azepan-1-yl)pyrimidin-5-yl)benzamide
Uniqueness
Compared to similar compounds, 3-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE exhibits unique structural features due to the presence of the pyrrolidinyl group. This group can influence the compound’s steric and electronic properties, potentially leading to different biological activities and reactivity profiles.
Properties
IUPAC Name |
3-chloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-11-15(21-16(23)13-6-5-7-14(18)10-13)12(2)20-17(19-11)22-8-3-4-9-22/h5-7,10H,3-4,8-9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHKRLXWYMOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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